![molecular formula C28H25ClN4O2 B2839203 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1189991-00-1](/img/structure/B2839203.png)

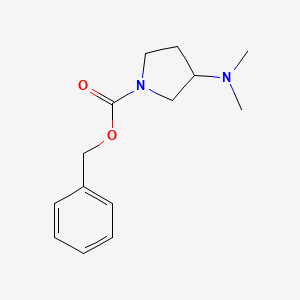

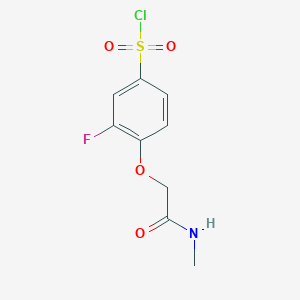

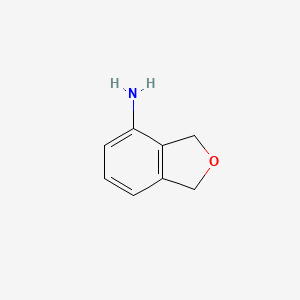

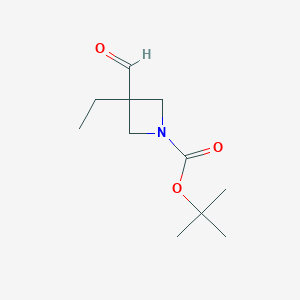

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

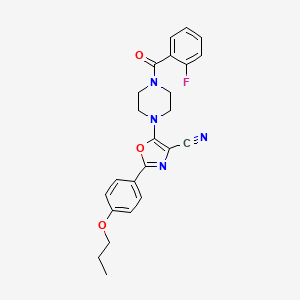

The compound is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . It has been identified as a novel chemotype of potentiators, which are small-molecule compounds known to ameliorate the gating defect of CFTR .

Synthesis Analysis

The synthesis of this compound involves the use of phenyl derivatives containing 5,6-dimethyl-thieno[2,3-d]pyrimidin-4(1H)-one and 4H-pyrimido[5,4-b]indol-4-one system . The synthesis process also involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core . In-depth structure-activity relationship studies have led to the discovery of enantiomerically pure 39 endowed with a good efficacy in rescuing the gating defect of F508del- and G551D-CFTR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用

- This compound exhibits potential as an anticancer agent due to its structural features and interactions with cellular components. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .

- The compound’s chemical structure suggests anti-inflammatory properties. It may modulate inflammatory pathways by interacting with enzymes or receptors involved in inflammation. Researchers have explored its effects in animal models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced inflammation. Understanding its molecular targets and signaling pathways is crucial for therapeutic development .

- Compounds with antioxidant properties play a vital role in protecting cells from oxidative stress. Studies have evaluated the ability of this compound to scavenge free radicals, such as ABTS˙+ and DPPH radicals. Its antioxidant capacity may contribute to cellular health and disease prevention .

- Researchers have investigated whether this compound can inhibit specific enzymes, such as kinases or proteases. Enzyme inhibition can have therapeutic implications, especially in diseases where dysregulated enzymes play a role. Identifying its target enzymes and assessing selectivity are essential for drug development .

- Understanding how this compound interacts with metabolic enzymes (e.g., cytochrome P450 enzymes) is crucial. It may influence drug metabolism, affecting the pharmacokinetics of co-administered drugs. Investigating its potential as a drug-drug interaction modulator is relevant for personalized medicine .

- Computational approaches, such as molecular docking, can predict the binding affinity of this compound to specific protein targets. Researchers can explore its interactions with proteins involved in disease pathways (e.g., kinases, receptors, or transporters). These studies guide experimental validation and drug design .

Anticancer Properties

Anti-inflammatory Activity

Antioxidant Potential

Enzyme Inhibition

Metabolic Pathways and Drug Metabolism

Molecular Docking Studies

作用機序

将来の方向性

The compound shows promise in the treatment of conditions like cystic fibrosis . Its in vivo characterization showed considerable exposure levels and good oral bioavailability, with detectable distribution to the lungs after oral administration to rats . These findings may represent an encouraging starting point to further expand this chemical class .

特性

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN4O2/c1-17-8-11-24-22(12-17)26-27(28(35)32(16-30-26)14-20-6-4-5-7-23(20)29)33(24)15-25(34)31-21-10-9-18(2)19(3)13-21/h4-13,16H,14-15H2,1-3H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVROYFRDUPOMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)

![3-chloro-2-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzenesulfonamide](/img/structure/B2839122.png)

![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)

![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)

![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2839132.png)

![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2839134.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-phenyl-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2839139.png)

![7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2839142.png)